Cas no 89284-61-7 (4-chloropyridine-3-carbonitrile)

4-chloropyridine-3-carbonitrile structure
89284-61-7 structure
Product Name:4-chloropyridine-3-carbonitrile
CAS No:89284-61-7
Molecular Formula:C6H3ClN2
Molecular Weight:138.554419755936
MDL:MFCD08234759
CID:61248
PubChem ID:13411112

4-chloropyridine-3-carbonitrile Properties

Names and Identifiers

    • 4-Chloronicotinonitrile
    • 4-CHLORO-3-CYANOPYRIDINE
    • 4-Chloro-3-pyridinecarbonitrile
    • 4-chloropyridine-3-carbonitrile
    • 4-chloro-nicotinonitrile
    • 3-Pyridinecarbonitrile, 4-chloro-
    • 3-Pyridinecarbonitrile,4-chloro-
    • KSC662O9F
    • QBKPXDUZFDINDV-UHFFFAOYSA-N
    • BCP22072
    • RW3678
    • BBL103187
    • STL556997
    • RW2860
    • VP14688
    • AB43637
    • ST2411366
    • AB0007690
    • 4-Chloro-3-pyridinecarbonitrile (ACI)
    • Nicotinonitrile, 4-chloro- (7CI)
    • 4-Chloro-3-cyanopyridine
    • Z1198176516
    • AC-23017
    • SCHEMBL328913
    • CS-W018972
    • DB-012191
    • DTXSID90539930
    • SY109553
    • J-514998
    • 4-Chloronicotinonitrile;4-Chloro-nicotinonitrile
    • AKOS005199082
    • MFCD08234759
    • GS-6690
    • 89284-61-7
    • EN300-105717
    • MDL: MFCD08234759
    • InChIKey: QBKPXDUZFDINDV-UHFFFAOYSA-N
    • Inchi: 1S/C6H3ClN2/c7-6-1-2-9-4-5(6)3-8/h1-2,4H
    • SMILES: N#CC1C(Cl)=CC=NC=1

Computed Properties

  • Exact Mass: 137.998476g/mol
  • Surface Charge: 0
  • XLogP3: 1.1
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Rotatable Bond Count: 0
  • Monoisotopic Mass: 137.998476g/mol
  • Monoisotopic Mass: 137.998476g/mol
  • Topological Polar Surface Area: 36.7Ų
  • Heavy Atom Count: 9
  • Complexity: 137
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • Tautomer Count: nothing
  • Surface Charge: 0

Experimental Properties

  • LogP: 1.60668
  • PSA: 36.68000
  • Boiling Point: 243.6±20.0 °C at 760 mmHg
  • Melting Point: No data available
  • Vapor Pressure: No data available
  • Flash Point: 101.1±21.8 °C
  • Color/Form: Pale-yellow to Yellow-brown Solid
  • Density: 1.3±0.1 g/cm3

4-chloropyridine-3-carbonitrile Security Information

4-chloropyridine-3-carbonitrile Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-chloropyridine-3-carbonitrile Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0038TX-100mg
4-Chloro-3-cyanopyridine
89284-61-7 95%
100mg
$8.00 2024-04-20
A2B Chem LLC
AB50613-100mg
4-Chloropyridine-3-carbonitrile
89284-61-7 95%
100mg
$8.00 2024-04-19
Aaron
AR003929-100mg
4-Chloro-3-cyanopyridine
89284-61-7 95%
100mg
$6.00 2024-07-18
abcr
AB285756-1 g
4-Chloro-nicotinonitrile, 95%; .
89284-61-7 95%
1g
€138.50 2023-02-04
Ambeed
A149566-100mg
4-Chloronicotinonitrile
89284-61-7 95%
100mg
$10.0 2024-05-30
Apollo Scientific
OR480773-5g
4-Chloro-3-cyanopyridine
89284-61-7 95%
5g
£147.00 2024-05-25
AstaTech
58014-1/G
4-CHLORONICOTINONITRILE
89284-61-7 95%
1g
$64 2023-09-16
Crysdot LLC
CD11027267-5g
4-Chloronicotinonitrile
89284-61-7 95+%
5g
$168 2024-07-19
Enamine
EN300-105717-0.05g
4-chloropyridine-3-carbonitrile
89284-61-7 95%
0.05g
$19.0 2023-10-28
eNovation Chemicals LLC
D382060-5g
4- chloronicotinonitrile
89284-61-7 95%
5g
$520 2022-09-06

4-chloropyridine-3-carbonitrile Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Butyllithium ,  2,2,6,6-Tetramethylpiperidine Solvents: Tetrahydrofuran ;  -30 °C → 0 °C; 15 min, 0 °C; 0 °C → -80 °C
1.2 Solvents: Tetrahydrofuran ;  15 min, -80 °C
1.3 Reagents: Hexachloroethane ;  15 min, -80 °C; 30 min, -80 °C; -80 °C → rt
1.4 Reagents: Ammonium chloride Solvents: Water
Reference
A new, direct, and efficient synthesis of benzonaphthyridin-5-ones
Cailly, Thomas; Fabis, Frederic; Rault, Sylvain, Tetrahedron, 2006, 62(25), 5862-5867

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Butyllithium ,  2,2,6,6-Tetramethylpiperidine Solvents: Tetrahydrofuran ,  Hexane ;  -30 °C; -30 °C → 0 °C; 15 min, 0 °C; 0 °C → -80 °C
1.2 15 min, -80 °C; 30 min, -80 °C
1.3 Reagents: Hexachloroethane Solvents: Tetrahydrofuran ;  15 min, -80 °C; 30 min, -80 °C; -80 °C → rt
1.4 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
Straightforward access to ethyl 3-aminofuropyridine-2-carboxylates from 1-chloro-2-cyano- or 1-hydroxy-2-cyano-substituted pyridines
Cailly, Thomas; Lemaitre, Stephane; Fabis, Frederic; Rault, Sylvain, Synthesis, 2007, (20), 3247-3251

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Butyllithium ,  2,2,6,6-Tetramethylpiperidine Solvents: Tetrahydrofuran ;  -30 °C; -30 °C → 0 °C; 15 min, 0 °C; 0 °C → -80 °C
1.2 Solvents: Tetrahydrofuran ;  15 min, -80 °C; 30 min, -80 °C
1.3 Reagents: Hexachloroethane Solvents: Tetrahydrofuran ;  15 min, -80 °C; 30 min, -80 °C; -80 °C → rt
1.4 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
Synthesis of ortho-substituted cyanopyridines through lithio intermediate trapping
Cailly, Thomas; Fabis, Frederic; Lemaitre, Stephane; Bouillon, Alexandre; Rault, Sylvain, Tetrahedron Letters, 2005, 46(1), 135-137

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride
Reference
Site selectivity in the reaction of 3-substituted pyridine 1-oxides with phosphoryl chloride
Yamanaka, Hiroshi; Araki, Tomio; Sakamoto, Takao, Chemical & Pharmaceutical Bulletin, 1988, 36(6), 2244-7

Synthetic Circuit 5

Reaction Conditions
1.1 Solvents: Acetonitrile ,  Water ;  16 h, pH 9.5, rt → 45 °C
1.2 Reagents: Sodium chloride Solvents: Ethanol ;  overnight, -20 °C
1.3 Reagents: Cesium hydroxide Catalysts: Palladate(1-), [2′-(amino-κN)[1,1′-biphenyl]-2-yl-κC]chloro[2′-(dicyclohexylphos… Solvents: 1-Methoxy-2-propanol ,  Water ;  15 h, 80 °C
Reference
Palladium-Catalyzed Hydroxycarbonylation of (Hetero)aryl Halides for DNA-Encoded Chemical Library Synthesis
Li, Jian-Yuan; Miklossy, Gabriella; Modukuri, Ram K.; Bohren, Kurt M.; Yu, Zhifeng; et al, Bioconjugate Chemistry, 2019, 30(8), 2209-2215

4-chloropyridine-3-carbonitrile Raw materials

4-chloropyridine-3-carbonitrile Preparation Products

4-chloropyridine-3-carbonitrile Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:89284-61-7)4-chloropyridine-3-carbonitrile
A11811
Purity:99%/99%
Quantity:10g/25g
Price($):233.0/523.0